molecular formula C15H15ClN4O B6453501 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2549025-20-7

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No. B6453501
CAS RN: 2549025-20-7
M. Wt: 302.76 g/mol
InChI Key: JGCVWRPUESIVGF-UHFFFAOYSA-N
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Description

5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CMPB) is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease. CMPB has also been studied for its potential to act as a catalyst in organic synthesis reactions.

Scientific Research Applications

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has been studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to improve the symptoms of diabetes in animal models. This compound has also been studied for its potential to act as a catalyst in organic synthesis reactions. In this regard, this compound has been found to be effective in catalyzing the formation of a variety of organic compounds, such as amides, esters, and ethers.

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . Therefore, the compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . It is soluble in some polar organic solvents but insoluble in water . These properties could influence its bioavailability and pharmacokinetic profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature and pressure conditions . Additionally, its interaction with other molecules in the biological system could influence its efficacy.

Advantages and Limitations for Lab Experiments

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has a number of advantages and limitations for use in lab experiments. One of the advantages of this compound is its low toxicity, which makes it a safe and effective compound to use in lab experiments. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

The potential future directions for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole research are numerous. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of cancer, diabetes, and Alzheimer’s disease. Another potential direction is to explore its potential use as a catalyst in organic synthesis reactions. In addition, this compound could be further studied for its potential to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Finally, this compound could be further studied for its potential to interact with various receptors and enzymes involved in the regulation of cell growth and proliferation.

Synthesis Methods

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can be synthesized by a three-step process. In the first step, 4-methyl-1H-pyrazol-1-ylmethyl (PMP) is reacted with 1-chloro-3-methyl-1,3-benzoxazole (CMB) in the presence of a base catalyst to form this compound (this compound). In the second step, PMP is reacted with CMB in the presence of a strong acid catalyst to form this compound (this compound). In the third step, this compound is reacted with a base catalyst to form the desired product.

properties

IUPAC Name

5-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-4-12(16)2-3-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVWRPUESIVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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